molecular formula C9H19N3O B13818937 Acetamide,N-(1-ethylhexahydro-1H-1,4-diazepin-6-YL)-

Acetamide,N-(1-ethylhexahydro-1H-1,4-diazepin-6-YL)-

Cat. No.: B13818937
M. Wt: 185.27 g/mol
InChI Key: JGHGVUWMCUPBAW-UHFFFAOYSA-N
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Description

Acetamide, N-(1-ethylhexahydro-1H-1,4-diazepin-6-yl)- is a structurally complex acetamide derivative characterized by a hexahydro-1H-1,4-diazepine ring system substituted with an ethyl group at the 1-position. The compound features an acetamide moiety (-NH-CO-CH3) attached to the 6-position of the diazepine ring. No explicit synthesis protocols or applications for this compound are detailed in the evidence, necessitating inferences from related acetamide derivatives.

Properties

Molecular Formula

C9H19N3O

Molecular Weight

185.27 g/mol

IUPAC Name

N-(1-ethyl-1,4-diazepan-6-yl)acetamide

InChI

InChI=1S/C9H19N3O/c1-3-12-5-4-10-6-9(7-12)11-8(2)13/h9-10H,3-7H2,1-2H3,(H,11,13)

InChI Key

JGHGVUWMCUPBAW-UHFFFAOYSA-N

Canonical SMILES

CCN1CCNCC(C1)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(1-ethylhexahydro-1H-1,4-diazepin-6-YL)- typically involves the reaction of 1-ethylhexahydro-1H-1,4-diazepine with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the process. The reaction conditions, such as temperature and solvent, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of Acetamide, N-(1-ethylhexahydro-1H-1,4-diazepin-6-YL)- may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The compound is then purified through techniques such as crystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(1-ethylhexahydro-1H-1,4-diazepin-6-YL)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of different products.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Acetamide, N-(1-ethylhexahydro-1H-1,4-diazepin-6-YL)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Acetamide, N-(1-ethylhexahydro-1H-1,4-diazepin-6-YL)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Features Potential Applications
Acetamide, N-(1-ethylhexahydro-1H-1,4-diazepin-6-yl)- Ethyl-substituted diazepine ring + acetamide ~241–250 (estimated) Flexible diazepine ring; potential for receptor binding Pharmacological agents (hypothesized)
N-(3-nitrophenyl)-2,2,2-trichloro-acetamide Trichloroacetyl + nitro-substituted aryl ~292–320 Electron-withdrawing groups; planar crystal structures Crystallography studies
N-Phenyl-2-(triazolyl)acetamide derivatives Triazole + naphthyloxy + substituted phenyl ~350–450 Click chemistry-derived; diverse hydrogen-bonding motifs Enzyme inhibitors, antimicrobials
N,N-Dimethylacetamide (DMAC) Two methyl groups on nitrogen 87.12 Polar aprotic solvent; low steric hindrance Industrial solvent, polymer synthesis
2-chloro-N-(2-ethyl-6-methylphenyl)acetamide Chloro + ethyl/methyl-substituted aryl ~211.7 Herbicide metabolite; halogenated backbone Pesticide transformation products

Physicochemical Properties

  • Crystallinity : The target compound’s diazepine ring likely reduces crystallinity compared to rigid N-aryl trichloroacetamides, which form ordered lattices influenced by electron-withdrawing substituents (e.g., nitro groups increase packing density) .
  • Solubility : The ethyl-diazepine moiety may enhance solubility in polar solvents relative to DMAC, which is fully miscible in water due to its small size and polar nature .
  • Stability : Halogenated analogs (e.g., 2-chloro-N-(aryl)acetamides) exhibit stability under physiological conditions, whereas triazole-containing derivatives may degrade under UV exposure due to aromatic systems .

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